molecular formula C9H10BFO5 B12523713 4-Borono-3-ethoxy-5-fluorobenzoic acid

4-Borono-3-ethoxy-5-fluorobenzoic acid

Cat. No.: B12523713
M. Wt: 227.98 g/mol
InChI Key: FKACDFOMKMLODP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the borylation of 3-ethoxy-5-fluorobenzoic acid using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the boronic acid functionality .

Chemical Reactions Analysis

Types of Reactions: 4-Borono-3-ethoxy-5-fluorobenzoic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 4-Borono-3-ethoxy-5-fluorobenzoic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid functionality interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center .

Comparison with Similar Compounds

  • 4-Borono-3-fluorobenzoic acid
  • 4-Borono-3-methoxybenzoic acid
  • 4-Borono-3-chlorobenzoic acid

Comparison: 4-Borono-3-ethoxy-5-fluorobenzoic acid is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H10BFO5

Molecular Weight

227.98 g/mol

IUPAC Name

4-borono-3-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H10BFO5/c1-2-16-7-4-5(9(12)13)3-6(11)8(7)10(14)15/h3-4,14-15H,2H2,1H3,(H,12,13)

InChI Key

FKACDFOMKMLODP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)O)OCC)(O)O

Origin of Product

United States

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